Soladulcamaridine

Description

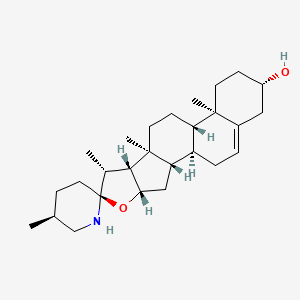

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'S,6S,7R,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVISVAMQJWJSZ-HOFADDDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-40-7 | |

| Record name | Tomatidenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence, Isolation, and Distribution of Soladulcamaridine Components

Methodologies for Extraction and Purification of Soladulcamaridine Components

Advanced Extraction Techniques from Plant Biomass

The initial step in isolating compounds from plant material involves extraction, where specific molecules are solubilized from the biomass using a solvent. While traditional methods like maceration and decoction have been historically significant, advanced techniques offer enhanced efficiency, reduced processing times, and improved yields. These methods are designed to maximize the recovery of target compounds while minimizing degradation and solvent usage groupeberkem.commdpi.com.

Advanced extraction techniques commonly employed in plant biomass processing include:

Soxhlet Extraction: A classic and widely used method where solvent continuously cycles through the plant material, allowing for efficient extraction over an extended period mdpi.comnih.gov.

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, increasing solvent penetration and mass transfer, thereby accelerating the extraction process and often allowing for lower operating temperatures mdpi.comnih.gov.

Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent and plant matrix, leading to faster extraction kinetics and potentially higher yields mdpi.comnih.gov.

Supercritical Fluid Extraction (SFE): Uses fluids, most commonly carbon dioxide (CO₂), above their critical temperature and pressure. Supercritical CO₂ acts as a tunable solvent, allowing for selective extraction and yielding solvent-free products mdpi.com.

These techniques are chosen based on the nature of the plant material, the target compound's properties, and the desired efficiency and sustainability mdpi.comnih.gov.

Table 1: Common Plant Extraction Techniques

| Technique | Principle | Key Features/Applications |

| Soxhlet Extraction | Continuous solvent extraction via reflux and siphoning. | Popular, efficient for solid matrices, but can be time-consuming and require significant solvent. |

| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves enhance solvent penetration and cell disruption. | Faster, more efficient, lower temperatures possible, potentially greener. |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats solvent and matrix. | Rapid extraction, reduced time, increased efficiency. |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical point (e.g., CO₂) as a solvent. | Highly selective, tunable, yields solvent-free extracts, environmentally friendly. |

| Maceration | Soaking plant material in a solvent at ambient temperature. | Simple, traditional method, suitable for heat-sensitive compounds. |

| Decoction/Reflux | Boiling plant material in a solvent. | Extracts compounds from tougher plant parts (roots, bark); requires heat. |

Chromatographic Separation Strategies

Following extraction, crude plant extracts are complex mixtures containing numerous compounds. Chromatographic techniques are indispensable for separating these mixtures into individual components or simpler fractions, enabling the isolation and purification of target compounds like this compound mdpi.comnouryon.comijpsjournal.com. Chromatography separates substances based on their differential partitioning between a stationary phase and a mobile phase ijpsjournal.com. Various modes of chromatography exist, each suited for different types of compounds and separation challenges ijpsjournal.comnih.gov.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical and preparative chemistry, renowned for its high resolution, sensitivity, and speed ijpsjournal.comnih.govtsijournals.com. It is extensively used for the qualitative and quantitative determination of compounds in complex mixtures jyoungpharm.org. HPLC typically employs a liquid mobile phase pumped at high pressure through a column packed with a stationary phase.

For steroidal alkaloids, reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing C18 columns. Methodologies involve optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers) and detection wavelengths, typically in the UV range, to achieve optimal separation and detection jyoungpharm.orgresearchgate.net. For instance, a method for solanine separation used a C18 column with an isocratic mobile phase of Tris buffer and acetonitrile, detected at 218 nm researchgate.net. Another study optimized an RP-HPLC method for solasodine (B1681914), using C18 columns and mobile phases comprising acetonitrile and aqueous buffers, with detection at 205 nm jyoungpharm.org. HPLC is also crucial for chiral separations when specific enantiomers are of interest, utilizing chiral stationary phases nih.gov.

Table 2: HPLC Methodologies for Steroidal Alkaloid Analysis (Examples)

| Compound Analyzed | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference Citation |

| Solanine | C-18 | Tris buffer (10mM, pH 6.00): Acetonitrile (60:40, v/v) | 1.0 | 218 | researchgate.net |

| Solasodine | C-18 | Acetonitrile + Deionized water/buffers (RP-HPLC conditions) | (Not specified) | 205 | jyoungpharm.org |

| Solasonine/Solamargine | (Not specified) | Acetonitrile–TEAP buffer (linear gradient 20-70%) | 1.0 | (Not specified) | researchgate.net |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for qualitative analysis, purity checks, and preliminary separation of compounds milesscientific.comlibretexts.org. It involves separating components of a mixture on a thin layer of stationary phase (e.g., silica (B1680970) gel, alumina) coated on a plate, using a suitable solvent as the mobile phase libretexts.org. TLC is particularly valuable for identifying natural products, including alkaloids and steroids, and for monitoring the progress of chemical reactions or other separation processes milesscientific.com.

A typical TLC analysis for steroidal alkaloids might involve using silica gel as the stationary phase with a solvent system such as chloroform: methanol: water (14:6:1). Visualization of separated spots is achieved using various chemical reagents like Dragendorff's reagent or phosphomolybdic acid, or by UV light detection researchgate.netmilesscientific.comlibretexts.org.

Table 3: TLC Parameters for Steroidal Alkaloid Analysis (Examples)

| Stationary Phase | Solvent System (v/v) | Visualization Reagent(s) | Application/Compound Class | Reference Citation |

| Silica Gel 60 GF254 | Chloroform: Methanol: Water (14:6:1) | Dragendorff's reagent, phosphomolybdic acid, UV 365 nm | Steroidal alkaloids, saponins | researchgate.net |

| Silica gel 60 F254 | (Not specified) | (Not specified) | Alkaloids | phcogj.com |

Emerging Separation Techniques for Complex Mixtures

The analysis of increasingly complex natural product mixtures drives the development of advanced separation techniques. Ultra-high performance liquid chromatography (UHPLC) and Ultra-high performance supercritical fluid chromatography (UHPSFC) represent significant advancements, offering enhanced resolution and speed compared to traditional HPLC and GC ijpsjournal.comchichrom.orgamericanpharmaceuticalreview.com. UHPSFC, in particular, has shown promise in separating challenging analytes, including isomers chichrom.org. Other emerging strategies include hydrophilic interaction liquid chromatography (HILIC), which provides alternative selectivity, especially for polar compounds, and techniques like countercurrent chromatography (CCC) that utilize liquid-liquid partitioning without solid supports nih.govamericanpharmaceuticalreview.com. Hyphenated techniques, such as LC-MS (Liquid Chromatography-Mass Spectrometry), are also crucial for the simultaneous separation and identification of components in complex mixtures chichrom.org.

Spectroscopic and Spectrometric Approaches for Structural Confirmation

Once a compound has been isolated and purified through chromatographic methods, its structure must be confirmed. Spectroscopic and spectrometric techniques are the primary tools for this purpose, providing detailed information about a molecule's composition, connectivity, and three-dimensional arrangement studypug.comnptel.ac.inarxiv.orgmdpi.com. These methods analyze how molecules interact with electromagnetic radiation or how they fragment under specific conditions.

Key spectroscopic techniques include:

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound, and through fragmentation patterns (tandem MS), provides clues about its structure arxiv.orgmdpi.com.

Infrared (IR) Spectroscopy: Identifies functional groups present in a molecule by analyzing its absorption of infrared radiation studypug.commdpi.com.

UV-Visible Spectroscopy: Provides information about electronic transitions within a molecule, useful for detecting chromophores studypug.comnptel.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed insights into the molecular structure, including the connectivity of atoms and their chemical environment studypug.combhu.ac.inlibretexts.org.

By combining data from multiple spectroscopic methods, chemists can confidently elucidate the structure of unknown compounds studypug.comnptel.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules studypug.comnptel.ac.inbhu.ac.inlibretexts.orgnanalysis.com. It probes the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon) nuclei, within a molecule placed in a strong magnetic field bhu.ac.inlibretexts.org.

¹H NMR Spectroscopy: Provides information on the number, type, and environment of hydrogen atoms in a molecule. Chemical shifts indicate the electronic environment, while splitting patterns (due to spin-spin coupling with neighboring protons) reveal connectivity bhu.ac.inlibretexts.org.

¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in a molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are often used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon, including quaternary carbons libretexts.orgnanalysis.com.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide crucial information about correlations between nuclei, confirming proton-proton and proton-carbon connectivities, which are essential for assembling complex structures mdpi.comnmrium.orgnih.gov.

The comprehensive data generated by NMR, often in combination with MS, allows for the unambiguous structural assignment of compounds like this compound nptel.ac.inmdpi.com.

Table 4: NMR Spectroscopy Techniques for Structural Elucidation (General)

| NMR Technique | Primary Information Provided | Common Applications |

| ¹H NMR Spectroscopy | Number, type, and connectivity of hydrogen atoms; chemical environment of protons. | Determining molecular formula, identifying functional groups, analyzing proton environments and their relationships. |

| ¹³C NMR Spectroscopy | Number and type of carbon atoms; chemical environment of carbons. | Elucidating carbon backbone, identifying carbon types (aliphatic, aromatic, carbonyl). |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Distinguishes between CH₃, CH₂, CH, and quaternary carbons based on signal phase. | Aids in ¹³C NMR signal assignment by revealing the number of attached protons. |

| APT (Attached Proton Test) | Similar to DEPT, phases signals based on the number of attached protons; specifically observes quaternary carbons. | Assists in ¹³C NMR signal assignment, particularly useful for quaternary carbons. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Provides information on correlations: ¹H-¹H (COSY), ¹H-¹³C direct (HSQC), ¹H-¹³C long-range (HMBC). | Confirms connectivity, elucidates complex structures, assigns signals definitively, establishes spatial relationships between atoms. |

Compound List:

this compound

Solasodine

Solanine

Solasonine

Solamargine

Synthetic and Semisynthetic Research on Soladulcamaridine Components and Analogs

Total Synthesis of Spirosolane (B1244043) Alkaloids (e.g., Solasodine (B1681914), Tomatidine (B1681339) Derivatives)

The total synthesis of spirosolane alkaloids is a formidable challenge due to their polycyclic nature and multiple stereocenters. nih.gov Historically, the pharmaceutical industry has relied on these alkaloids as starting materials for the synthesis of steroidal hormones. ncn.gov.pl While few total syntheses have been achieved, the focus has often been on developing efficient routes from other available steroidal frameworks, which can be considered formal total syntheses. ncn.gov.pl These synthetic endeavors are crucial for providing access to compounds that are scarce in nature and for creating a platform to build structurally diverse analogs.

Asymmetric synthesis is critical in producing enantiomerically pure steroidal alkaloids, as their biological activity is highly dependent on their specific stereochemistry. irb.hr Methodologies often employ chiral catalysts or chiral building blocks derived from natural sources to guide the stereochemical outcome of key reactions. irb.hr

A concise asymmetric synthesis of (-)-solanidine and (-)-tomatidenol has been reported starting from (-)-diosgenin. researchgate.net This approach utilizes the inherent chirality of the starting material and features stereoselective cascade transformations to construct the required ring systems and stereocenters. researchgate.net The development of such methods is pivotal for exploring the chemical and biological space of these natural products. researchgate.net Asymmetric desymmetrization of meso compounds, catalyzed by natural or modified alkaloids, represents another powerful strategy to create functionalized chiral building blocks for synthesis. irb.hr

Achieving precise stereochemical control, particularly at the C-22 and C-25 positions, is a central theme in the synthesis of spirosolane alkaloids. ncn.gov.pl The configuration at these centers distinguishes key alkaloids; for instance, solasodine has a 22R configuration, while tomatidine is 22S. ncn.gov.pl

Key transformations in the synthesis of alkaloids like demissidine (B192416) and solanidine (B192412) from steroidal sapogenins (tigogenin and diosgenin) include a cascade ring-switching process of a furostan-26-acid, an intramolecular Schmidt reaction, and an imine reduction/intramolecular aminolysis process. researchgate.netresearchgate.net Control over the epimerization at C-25 is a critical step that has been addressed in these synthetic routes. researchgate.netresearchgate.net Enzymatic transformations also play a role in governing stereochemistry, where downstream enzymes can epimerize specific centers, leading to the diversity of stereoisomers found in nature. nih.gov The development of reactions like direct amination of the spiroketal in sapogenins provides new, efficient strategies for synthesizing these alkaloids. researchgate.net

| Precursor | Target Alkaloid | Key Transformations | Overall Yield |

| Diosgenin (B1670711) Acetate | Solasodine | Direct amination of EF spiroketal | 43% (3 steps) |

| Diosgenin | Solasodine | Halogenation-ring opening, isomerization | 50% (3 steps) |

| Diosgenin | O-Acetylsolasodine | Five or six-step synthesis | 24% |

| Tigogenin (B51453) | Soladulcidine | Five or six-step synthesis | 28% |

| Diosgenin Pivalate | Solasodine Pivalate | F-ring opening with benzyl (B1604629) carbamate, N-cyclization | 45% (2 steps) |

Semisynthetic Transformations from Readily Available Steroidal Precursors

Given the complexity of total synthesis, semisynthesis from abundant natural steroidal sapogenins like diosgenin and tigogenin is the most practical and widely used approach. ncn.gov.plnih.gov These precursors share the core steroidal skeleton, and the primary challenge lies in efficiently converting the spiroketal side chain (rings E and F) into the nitrogen-containing spirosolane structure. researchgate.net

Development of Novel Synthetic Methodologies for Steroidal Alkaloids

The ongoing demand for steroidal alkaloids has spurred the development of new and more efficient synthetic methods. nih.govnih.gov Recent advances in catalysis have enabled significant progress in steroid synthesis, addressing challenges such as the construction of polycyclic systems and the installation of specific stereochemistries. nih.gov

Novel strategies include metallacycle-mediated annulative cross-couplings to construct the core ring system and direct amination techniques that simplify the conversion of sapogenins to alkaloids. nih.govresearchgate.net For instance, a direct amination of the EF spiroketal in steroidal sapogenins was reported as a new method for synthesizing steroidal alkaloids. researchgate.net Researchers have also developed innovative approaches for synthesizing isosteroidal alkaloids and complex structures like the Veratrum alkaloids, highlighting key C-C bond formation and reorganization reactions. rsc.orgyoutube.com These new methodologies not only improve efficiency but also open up possibilities for creating previously inaccessible analogs. ekb.eg

Chemical Modification Strategies for the Generation of Novel Derivatives for Research

Chemical modification of the natural alkaloid scaffold is a key strategy for generating novel derivatives with potentially improved biological activity or for use as tools in pharmacological research. researchgate.net The C27 solasodine-type alkaloids are considered significant targets for the synthesis of derivatives to obtain new physiologically active steroids. researchgate.net

Modifications can be made at various positions on the steroidal skeleton. For example, selective modification at the C-3 position of solasodine can be used for lead optimization studies on these antitumor compounds. nih.gov Other strategies involve creating derivatives by altering the sugar moieties attached to the alkaloid core in glycoalkaloids or by introducing new functional groups. researchgate.net The synthesis of eight solasodine derivatives that showed significant improvement in antiproliferative activity against prostate cancer cells in vitro highlights the success of this approach. These chemical transformations allow for the exploration of structure-activity relationships and the development of compounds with enhanced therapeutic potential. mdpi.comresearchgate.netnih.gov

Mechanistic Investigations of Biological Activity: in Vitro and Preclinical Models

Elucidation of Intracellular Signaling Pathway Modulation

Other Relevant Cellular Transduction Pathways

Cellular transduction pathways are fundamental to how cells perceive and respond to external stimuli, converting these signals into specific intracellular actions. These pathways involve a series of molecular events, including the binding of signaling molecules (ligands) to specific receptors, often leading to the activation of intracellular cascades. These cascades frequently involve second messengers, such as cyclic AMP (cAMP) or calcium ions, which amplify the initial signal and activate downstream effectors like protein kinases. These kinases, through phosphorylation events, relay the signal, ultimately modulating cellular processes such as gene expression, metabolism, cell growth, differentiation, and apoptosis fiveable.menumberanalytics.comalbert.io.

Key components of these pathways include:

Signaling Molecules (Ligands): These are the initial signals, which can be hormones, growth factors, or neurotransmitters scholarsresearchlibrary.com.

Receptors: Typically located on the cell surface or within the cell, receptors bind to specific ligands, initiating the transduction process scholarsresearchlibrary.com. G-protein coupled receptors (GPCRs) are a major class of cell surface receptors involved in diverse signaling events scholarsresearchlibrary.com.

Second Messengers: Small intracellular molecules or ions (e.g., cAMP, Ca²⁺, IP₃) that amplify and distribute the signal within the cell fiveable.menumberanalytics.comalbert.io.

Protein Kinases: Enzymes that add phosphate (B84403) groups to proteins, altering their activity and propagating the signal through phosphorylation cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway fiveable.mealbert.io.

Signal amplification is a critical feature, where a single initial signal can trigger a cascade leading to a significantly amplified cellular response albert.ionih.gov. Understanding these pathways is crucial for comprehending how cells function and respond to various stimuli. Specific investigations into Soladulcamaridine would aim to identify which of these or other relevant cellular transduction pathways are modulated by the compound, thereby elucidating its mechanism of action.

Cellular Response Studies in In Vitro Models

In vitro models are indispensable for studying cellular mechanisms, disease processes, and the efficacy of potential therapeutic agents. While traditional two-dimensional (2D) cell cultures have been widely used, they often fail to fully recapitulate the complex three-dimensional (3D) architecture, microenvironment, and cell-cell interactions present in vivo nih.govelveflow.commdpi.com. This limitation can lead to discrepancies between in vitro findings and in vivo outcomes nih.gov. Consequently, advanced in vitro models, including spheroids, organoids, and organ-on-a-chip (OoC) systems, have gained prominence for their ability to better mimic physiological conditions and complex cellular behaviors elveflow.commdpi.comhybrida-project.eu. These models allow for more accurate assessments of cellular responses to compounds like this compound.

Effects on Cell Line Growth and Function

Cell lines, which are immortalized cells capable of continuous proliferation, serve as accessible and reproducible models for studying the effects of compounds on cell growth and function. These models allow researchers to investigate how a substance influences cell proliferation rates, metabolic activity, gene expression, and specific cellular functions nih.govnih.gov. For instance, studies using cancer cell lines, such as the NCI-60 panel, help in identifying mechanisms of drug response and resistance nih.gov. However, it is recognized that cell culture processes can induce genetic and phenotypic drift, potentially altering cell behavior compared to their tissue of origin nih.govnumberanalytics.com. Therefore, understanding how this compound impacts the growth and functional integrity of various cell lines is a key step in characterizing its biological activity.

Investigations in Primary Cell Cultures

Primary cell cultures, derived directly from tissues or organs, offer a more physiologically relevant model than immortalized cell lines. These cells retain many characteristics of their tissue of origin, including morphology, gene expression profiles, and functional properties, providing a closer representation of in vivo conditions numberanalytics.commdpi.comeppendorf.com. They are valuable for studying fundamental questions in physiology, disease mechanisms, and responses to stimuli or therapeutic agents numberanalytics.commdpi.com. For example, studies using airway epithelial cells cultured under air-liquid interface (ALI) conditions have been instrumental in optimizing models that reflect respiratory human physiology nih.gov. While primary cells have a finite lifespan in culture and can be more demanding to maintain, their ability to mimic in vivo cellular behavior makes them crucial for validating findings from cell line studies and for detailed investigations into how this compound might affect normal cellular processes.

Advanced Complex In Vitro Models (e.g., Organoids, Organ-on-a-chip systems)

Organoids and organ-on-a-chip (OoC) systems represent sophisticated in vitro models that significantly enhance the physiological relevance of cellular studies nih.govelveflow.comhybrida-project.eu. Organoids are self-organizing, three-dimensional cellular structures that mimic the architecture and functionality of human organs, developed from stem cells elveflow.comhybrida-project.eu. Organ-on-a-chip technology utilizes microfluidic devices to create microenvironments that replicate tissue-tissue interfaces, mechanical forces, and chemical gradients found in vivo elveflow.comhybrida-project.eu.

These advanced models are particularly useful for:

Mimicking In Vivo Complexity: They recapitulate multicellularity, spatial organization, and the microenvironment, offering a more accurate representation of human physiology and disease pathophysiology than traditional 2D cultures nih.govelveflow.comhybrida-project.eu.

Disease Modeling: They enable the study of complex diseases, including rare diseases, by replicating disease-specific traits and mechanisms mdpi.com.

Drug Testing and Development: Their enhanced physiological relevance makes them valuable for pharmacokinetic and pharmacodynamic evaluations, potentially improving the predictive validity of preclinical drug testing elveflow.comhybrida-project.eumdpi.com.

Investigating this compound using organoid or organ-on-a-chip models would provide deeper insights into its effects within a more complex, physiologically relevant context, potentially revealing mechanisms not evident in simpler cell culture systems.

Table 1: Comparison of Organoids and Organ-on-a-Chip Systems

| Feature | Organoids | Organ-on-a-Chip (OoC) Systems |

| Structure | 3D cellular clusters mimicking organ architecture and function elveflow.comhybrida-project.eu | Microfluidic devices simulating tissue-tissue interfaces elveflow.comhybrida-project.eu |

| Cellular Organization | Self-organizing from stem cells, recapitulating tissue structure elveflow.comhybrida-project.eu | Engineered microenvironments with controlled perfusion and gradients elveflow.comhybrida-project.eu |

| Mimicry of In Vivo | High degree of structural and functional resemblance to organs nih.govelveflow.comhybrida-project.eu | Replicates microenvironment, mechanical forces, and chemical gradients elveflow.comhybrida-project.eu |

| Primary Application | Disease modeling, personalized medicine, recapitulating tissue features elveflow.comhybrida-project.eumdpi.com | Studying organ function, drug transport, tissue interactions elveflow.comhybrida-project.eu |

| Complexity | High cellular complexity and spatial organization nih.govhybrida-project.eu | Controlled microenvironmental complexity elveflow.com |

| Development Origin | Stem cell self-organization elveflow.com | Engineering and microfluidics elveflow.comhybrida-project.eu |

| Integration Potential | Can be integrated into OoC platforms for enhanced dynamic studies elveflow.comrsc.org | Can incorporate organoids to create more complex models elveflow.comrsc.org |

Structure Activity Relationships Sar of Soladulcamaridine Components and Derivatives

Delineation of Essential Pharmacophoric Features for Biological Interactions

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the spirosolane (B1244043) scaffold of soladulcamaridine, several key pharmacophoric features can be delineated as essential for its biological interactions. These features are derived from the inherent chemical properties of the steroidal backbone and the spiro-aminoacetal group.

The primary pharmacophoric points on the this compound structure are:

Hydrogen Bond Donors (HBD): The hydroxyl group at the C3 position and the secondary amine (N-H) in the F-ring are significant hydrogen bond donors. These groups can form crucial hydrogen bonds with amino acid residues in the active site of target proteins.

Hydrogen Bond Acceptors (HBA): The oxygen atom in the F-ring and the nitrogen atom itself can act as hydrogen bond acceptors.

Hydrophobic (HY) Regions: The rigid tetracyclic steroidal backbone (rings A, B, C, and D) provides a large, lipophilic surface. This hydrophobic core is critical for van der Waals and hydrophobic interactions within the binding pockets of target proteins.

Positive Ionizable (PI) Feature: Under physiological pH, the secondary amine in the F-ring can be protonated, acquiring a positive charge. This allows for potential ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a receptor binding site.

The spatial arrangement of these features is critical. The stereochemistry of the spirosolane skeleton, including the junctions between the rings and the orientation of the substituents, dictates the three-dimensional presentation of these pharmacophoric points, which must complement the topography of the target's binding site for effective interaction.

Table 1: Key Pharmacophoric Features of the this compound Scaffold

Pharmacophoric Feature Molecular Moiety Potential Interaction Type Hydrogen Bond Donor (HBD) C3-Hydroxyl Group (-OH) Hydrogen Bonding Hydrogen Bond Donor (HBD) F-Ring Amine (N-H) Hydrogen Bonding Hydrogen Bond Acceptor (HBA) F-Ring Oxygen Hydrogen Bonding Hydrogen Bond Acceptor (HBA) F-Ring Nitrogen Hydrogen Bonding Hydrophobic (HY) Steroidal A/B/C/D Rings Hydrophobic, van der Waals Positive Ionizable (PI) F-Ring Amine (protonated) Ionic Interaction

Computational Approaches in SAR Studies

Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that can guide the synthesis and evaluation of new compounds. While specific computational studies focused exclusively on this compound are limited in publicly available literature, the methodologies described are standard approaches for this class of molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For spirosolane alkaloids, a QSAR study would involve compiling a dataset of this compound analogs and their experimentally determined biological activities (e.g., IC50 values against a cancer cell line).

The process involves:

Descriptor Calculation: For each analog, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that quantify various physicochemical properties of the molecules.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external (using a test set of compounds not used in model generation) validation techniques.

A hypothetical QSAR model for spirosolane derivatives might reveal that increased hydrophobicity and the presence of specific electrostatic features are correlated with higher cytotoxic activity. Such models can then be used to predict the activity of novel, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis. nih.gov

Table 2: Example of a Data Table for a Spirosolane QSAR Study

Compound LogP (Descriptor 1) Dipole Moment (Descriptor 2) Experimental IC50 (µM) Predicted IC50 (µM) Analog 1 4.5 2.1 D 10.2 10.5 Analog 2 5.1 1.8 D 5.6 5.9 Analog 3 4.8 2.5 D 8.1 7.8 Analog 4 5.5 1.5 D 3.4 3.7

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as a protein target) to form a stable complex. nih.gov This technique is crucial for predicting the binding mode and affinity of a ligand.

In a typical docking study involving a spirosolane alkaloid, the 3D structure of the target protein (e.g., an enzyme implicated in cancer progression) is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for different binding poses. mdpi.com

For example, docking studies on the closely related spirosolane alkaloid, solasodine (B1681914), against breast cancer targets could reveal key interactions. researchgate.net The hydroxyl group at C3 might form a hydrogen bond with a polar residue, while the steroidal core could fit into a hydrophobic pocket. The protonated nitrogen of the F-ring could form a salt bridge with an acidic residue like aspartic acid. These predicted interactions provide a structural basis for the compound's activity and can guide modifications to enhance binding.

Table 3: Illustrative Molecular Docking Results for a this compound Analog

Target Protein Residue Ligand Moiety Interaction Type Distance (Å) Asp145 F-Ring Amine (N-H) Hydrogen Bond / Ionic 2.8 Ser98 C3-Hydroxyl (-OH) Hydrogen Bond 3.1 Leu188 Steroid D-Ring Hydrophobic 3.9 Phe212 Steroid A-Ring Hydrophobic (Pi-Alkyl) 4.2

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system, providing insights into the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.gov

Starting with the best-docked pose from a molecular docking study, the this compound-protein complex is placed in a simulated physiological environment (water, ions, etc.). The simulation then tracks the atomic movements over a period typically ranging from nanoseconds to microseconds. Key parameters are monitored to assess stability:

Root Mean Square Deviation (RMSD): Measures the average deviation of the ligand and protein backbone from their initial positions. A stable RMSD value over time suggests a stable binding complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues.

Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation.

A stable MD simulation would confirm that the key interactions predicted by docking are maintained over time, lending confidence to the proposed binding mode. mdpi.com

Table 4: Typical Parameters Monitored in an MD Simulation

Parameter Typical Value for Stable Complex Interpretation Ligand RMSD < 2.0 Å Ligand remains stably bound in the active site. Protein Backbone RMSD < 3.0 Å The overall protein structure is stable. Ligand-Protein H-Bonds Consistent number Key hydrogen bonding interactions are maintained.

When the 3D structure of the biological target is unknown, ligand-based pharmacophore modeling can be employed. nih.gov This method involves analyzing a set of active molecules to identify the common chemical features and their spatial arrangement that are responsible for their biological activity. mdpi.com

To build a pharmacophore model for this compound analogs, a training set of structurally diverse spirosolane derivatives with known activities is required. The algorithm aligns the molecules and identifies common pharmacophoric features (HBD, HBA, HY, etc.). dovepress.com The resulting 3D pharmacophore model represents the essential spatial arrangement of features required for activity. nih.gov This model can then be used as a 3D query to screen large compound databases to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. pharmacophorejournal.com

Table 5: Hypothetical Pharmacophore Model Features for Spirosolane Alkaloids

Feature X-coordinate Y-coordinate Z-coordinate Radius (Å) HBA 1 2.51 -1.12 0.55 1.5 HBD 1 -3.45 2.05 -0.21 1.5 HY 1 -0.78 0.50 -2.30 2.0 PI 1 3.10 -0.45 1.80 1.2

Rational Design and Synthesis of Spirosolane Analogs for Mechanistic Probes

The insights gained from SAR and computational studies form the basis for the rational design of novel spirosolane analogs. These analogs are not only designed to improve potency but also to serve as mechanistic probes to validate computational hypotheses and explore the biological mechanisms of action.

For example, if docking and MD simulations suggest a crucial hydrogen bond is formed by the C3-hydroxyl group, analogs can be synthesized where this group is removed (deoxy analog), inverted (epimer), or replaced with a methoxy (B1213986) group. The biological testing of these analogs can confirm or refute the importance of that specific hydrogen bond. Similarly, modifications to the F-ring, such as N-alkylation or acylation, can probe the role of the nitrogen's basicity and hydrogen-bonding capability.

The synthesis of such analogs often starts from naturally abundant spirosolane alkaloids like solasodine. researchgate.netStandard organic chemistry transformations can be applied to modify specific functional groups on the steroidal skeleton. The designed analogs are then synthesized and subjected to biological assays. The resulting data feeds back into the SAR, refining the computational models and leading to a deeper understanding of how these molecules interact with their biological targets.

Stereochemical Influence on Molecular Interactions and Biological Activity

The principle of stereoselectivity is a fundamental concept in drug design and development. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can interact differently with the various stereoisomers of a compound. Similarly, diastereomers, which are stereoisomers that are not mirror images, also possess distinct physical properties and biological activities.

In the context of this compound, a steroidal alkaloid with multiple chiral centers, it is highly probable that its different stereoisomers would display varied biological activities. The specific spatial arrangement of the hydroxyl, amino, and other functional groups would dictate the binding affinity and efficacy of the molecule at its target sites. For instance, one stereoisomer might fit perfectly into the binding pocket of a receptor, leading to a potent biological response, while another isomer may bind weakly or not at all.

However, a comprehensive search of scientific databases and research articles did not yield any studies that have isolated or synthesized the individual stereoisomers of this compound and compared their biological activities. Consequently, there are no available data to construct tables detailing research findings on this specific topic. The scientific community has yet to publish research that explores the structure-activity relationships of this compound's stereoisomers.

Future research in this area would be invaluable. The synthesis and characterization of the different enantiomers and diastereomers of this compound, followed by a systematic evaluation of their biological effects, would provide crucial insights into its mechanism of action and could pave the way for the development of more potent and selective therapeutic agents based on its scaffold.

Future Research Directions and Advanced Methodologies in Soladulcamaridine Research

The study of soladulcamaridine and other steroidal alkaloids is entering a new phase, driven by technological advancements and a deeper understanding of molecular biology. Future research is poised to move beyond simple isolation and characterization, venturing into the intricate realms of biosynthesis, predictive modeling, and systems-level biological interactions. These advanced methodologies are crucial for unlocking the full therapeutic potential of these complex natural products.

Q & A

Q. What are the validated analytical techniques for identifying and quantifying Soladulcamaridine in plant extracts?

To confirm the presence and purity of this compound, researchers should employ a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection can quantify the compound using retention time and calibration curves . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural elucidation by matching observed chemical shifts to published data . Mass Spectrometry (MS) further validates molecular weight and fragmentation patterns . Cross-referencing results with authenticated standards and replicating protocols from peer-reviewed studies ensures reliability .

Q. How can this compound be isolated from complex biological matrices while minimizing degradation?

Isolation requires a multi-step approach:

- Extraction : Use polar solvents (e.g., methanol/water mixtures) optimized for solubility, followed by liquid-liquid partitioning to remove lipids .

- Purification : Employ column chromatography (e.g., silica gel or Sephadex LH-20) with gradient elution to separate this compound from co-extractives. Monitor fractions via Thin-Layer Chromatography (TLC) .

- Stability : Conduct stability tests under varying pH, temperature, and light conditions to identify optimal storage parameters (e.g., -20°C in amber vials) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variability in experimental design, such as differences in cell lines, assay protocols, or compound purity. To address this:

- Standardize assays : Use established cell models (e.g., NIH/3T3 for cytotoxicity) and validate results with positive controls .

- Replicate conditions : Publish detailed methodologies, including solvent concentrations, incubation times, and batch-specific purity data .

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What computational strategies are effective for predicting Soladulcaridine’s molecular interactions and binding affinities?

Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations (e.g., GROMACS) can model interactions with target proteins. Key steps include:

- Ligand preparation : Optimize Soladulcaridine’s 3D structure using energy minimization tools (e.g., Avogadro) .

- Validation : Cross-check docking results with experimental binding assays (e.g., Surface Plasmon Resonance) to refine computational parameters .

- Dynamic analysis : Run MD simulations (>100 ns) to assess stability of ligand-protein complexes under physiological conditions .

Q. How should researchers design experiments to elucidate Soladulcaridine’s metabolic pathways in mammalian systems?

- Isotope labeling : Synthesize ¹⁴C-labeled Soladulcaridine to track metabolic fate via scintillation counting or autoradiography .

- Enzyme assays : Incubate the compound with liver microsomes or recombinant cytochrome P450 enzymes to identify phase I metabolites .

- Analytical integration : Use Ultra-HPLC coupled with high-resolution MS (UHPLC-HRMS) to characterize metabolite structures and quantify turnover rates .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., instrument settings, reagent lots) in supplementary materials to enable independent validation .

- Data interpretation : Use tools like PCA (Principal Component Analysis) to differentiate artifact signals from true biological effects in spectral or chromatographic data .

- Ethical compliance : For in vivo studies, adhere to institutional guidelines for sample size justification and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.